Cas no 837364-89-3 (2,4-Difluoro-5-iodopyridine)

2,4-Difluoro-5-iodopyridine structure
2,4-Difluoro-5-iodopyridine structure
상품 이름:2,4-Difluoro-5-iodopyridine
CAS 번호:837364-89-3
MF:C5H2F2IN
메가와트:240.977360248566
MDL:MFCD09029864
CID:828097
PubChem ID:12175805

2,4-Difluoro-5-iodopyridine 화학적 및 물리적 성질

이름 및 식별자

    • 2,4-Difluoro-5-iodopyridine
    • PYRIDINE, 2,4-DIFLUORO-5-IODO-
    • 2,4-Difluoro-5-iodopyridine (ACI)
    • AKOS015962658
    • CS-0005563
    • FD10678
    • EN300-225713
    • 2,4-Difluoro-5-iodo-pyridine
    • MFCD09029864
    • 5-iodo-2,4-difluorpyridine
    • AC-25206
    • AS-59553
    • SCHEMBL4713024
    • SY260879
    • DTXSID90479261
    • 837364-89-3
    • DB-075965
    • MDL: MFCD09029864
    • 인치: 1S/C5H2F2IN/c6-3-1-5(7)9-2-4(3)8/h1-2H
    • InChIKey: GTAAUJUZQSTFHD-UHFFFAOYSA-N
    • 미소: FC1C=C(F)C(I)=CN=1

계산된 속성

  • 정밀분자량: 240.92000g/mol
  • 동위원소 질량: 240.92000g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 9
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 101
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2
  • 토폴로지 분자 극성 표면적: 12.9Ų

2,4-Difluoro-5-iodopyridine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-225713-5.0g
2,4-difluoro-5-iodopyridine
837364-89-3 95%
5.0g
$2472.0 2024-06-20
eNovation Chemicals LLC
D960377-250mg
2,4-DIFLUORO-5-IODO-PYRIDINE
837364-89-3 95%
250mg
$270 2024-06-06
Alichem
A023025315-500mg
2,4-Difluoro-5-iodopyridine
837364-89-3 97%
500mg
$1058.40 2023-08-31
Alichem
A023025315-1g
2,4-Difluoro-5-iodopyridine
837364-89-3 97%
1g
$1646.40 2023-08-31
eNovation Chemicals LLC
D960377-1g
2,4-DIFLUORO-5-IODO-PYRIDINE
837364-89-3 95%
1g
$515 2024-06-06
Enamine
EN300-225713-0.05g
2,4-difluoro-5-iodopyridine
837364-89-3 95%
0.05g
$139.0 2024-06-20
Enamine
EN300-225713-10.0g
2,4-difluoro-5-iodopyridine
837364-89-3 95%
10.0g
$4823.0 2024-06-20
eNovation Chemicals LLC
Y0999204-5g
2,4-difluoro-5-iodopyridine
837364-89-3 95%
5g
$2000 2024-08-02
Enamine
EN300-225713-0.1g
2,4-difluoro-5-iodopyridine
837364-89-3 95%
0.1g
$207.0 2024-06-20
Enamine
EN300-225713-0.5g
2,4-difluoro-5-iodopyridine
837364-89-3 95%
0.5g
$464.0 2024-06-20

2,4-Difluoro-5-iodopyridine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -70 °C
1.2 Solvents: Water
참조
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

합성 방법 2

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -100 °C
1.2 45 min, -75 °C
2.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
4.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
5.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
5.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
5.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
6.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
6.2 Solvents: Water
참조
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

합성 방법 3

반응 조건
1.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
3.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
4.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
4.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
4.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
5.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
5.2 Solvents: Water
참조
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

합성 방법 4

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
1.2 Solvents: Water
참조
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

합성 방법 5

반응 조건
1.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
2.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
3.2 Solvents: Water
참조
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

합성 방법 6

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -75 °C
1.2 Reagents: Iodine
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -70 °C
2.2 Solvents: Water
참조
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

합성 방법 7

반응 조건
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
1.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
2.2 Solvents: Water
참조
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

합성 방법 8

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
2.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
3.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
3.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
3.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
4.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
4.2 Solvents: Water
참조
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

합성 방법 9

반응 조건
1.1 Reagents: Iodine chloride
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -70 °C
2.2 Solvents: Water
참조
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

2,4-Difluoro-5-iodopyridine Raw materials

2,4-Difluoro-5-iodopyridine Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:837364-89-3)2,4-Difluoro-5-iodopyridine
A904315
순결:99%
재다:1g
가격 ($):1120.0